molecular formula C40H72N6NiS4 B180271 (Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium CAS No. 18958-57-1

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium

Cat. No.: B180271
CAS No.: 18958-57-1
M. Wt: 824.0 g/mol
InChI Key: KFDRXQXGGQXFNP-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium is a coordination compound with the molecular formula C40H72N6NiS4. It is known for its unique properties and applications in various fields of scientific research. The compound is characterized by its orange to red powder or crystalline appearance and has a molecular weight of 824 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium typically involves the reaction of nickel salts with maleonitriledithiolato ligands in the presence of tetra-n-butylammonium cations. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The process involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet the demand. The process involves the use of larger reaction vessels, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species. Substitution reactions result in the formation of new coordination complexes with different ligands.

Scientific Research Applications

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Bis(tetra-n-butylammonium) peroxydisulfate
  • Bis(tetra-n-butylammonium) bis(maleonitriledithiolato) cobalt complex
  • Bis(tetra-n-butylammonium) bis(maleonitriledithiolato) iron complex

Uniqueness

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium stands out due to its specific coordination environment and the unique properties imparted by the maleonitriledithiolato ligands. Compared to similar compounds, it exhibits distinct magnetic and catalytic properties, making it particularly valuable in research areas such as catalysis and material science .

Biological Activity

(Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium, commonly referred to as Ni(mnt)2 or (n-Bu4N)2[Ni(mnt)2], is a coordination compound notable for its unique biological and chemical properties. The molecular formula is C40H72N6NiS4, with a molecular weight of 824 g/mol. This compound has garnered attention for its applications in catalysis, material science, and biological systems due to its redox-active nature and ability to form stable complexes.

Chemical Structure and Properties

The compound features a nickel(II) center coordinated by two maleonitriledithiolate ligands (mnt). The dithiolene ligands are known for their electron-withdrawing properties, which significantly influence the biological activity of the metal complex. The tetrabutylammonium cations serve to stabilize the complex in solution.

The biological activity of (Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium can be attributed to several mechanisms:

  • Redox Activity : The nickel center can undergo oxidation and reduction reactions, facilitating electron transfer processes that are crucial in various biological systems.
  • Enzyme Mimicry : Nickel complexes have been shown to mimic metalloenzymes, participating in catalytic processes similar to those of natural enzymes.
  • Interaction with Biomolecules : The compound can interact with nucleic acids and proteins, potentially affecting their structure and function.

Antioxidant Properties

Research indicates that (Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly valuable in therapeutic applications aimed at combating oxidative damage in cells.

Case Studies

  • Cell Culture Studies : In vitro studies have demonstrated that the compound can enhance cell viability under oxidative stress conditions. Cells treated with Ni(mnt)2 showed reduced levels of reactive oxygen species (ROS) compared to control groups.
  • Animal Models : Animal studies have indicated that administration of (Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium can lead to improved outcomes in models of neurodegenerative diseases. The compound appears to protect neuronal cells from apoptosis induced by oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Antioxidant ActivityScavenges free radicals; reduces ROS levels
Enzyme MimicryMimics metalloenzymes in catalytic processes
Cell ViabilityEnhances cell survival under oxidative stress
Neuroprotective EffectsProtects neuronal cells from oxidative damage

Applications in Research

The unique properties of (Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium make it a valuable tool in various research domains:

  • Catalysis : Used as a precursor for nickel-based catalysts in organic transformations.
  • Material Science : Investigated for its magnetic properties and potential applications in electronic materials.
  • Biochemistry : Studied for its role as a spin trapping agent in electron paramagnetic resonance (EPR) spectroscopy.

Properties

IUPAC Name

1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H36N.2C4H2N2S2.Ni/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*5-1-3(7)4(8)2-6;/h2*5-16H2,1-4H3;2*7-8H;/q2*+1;;;+2/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDRXQXGGQXFNP-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H72N6NiS4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466016
Record name MolPort-035-785-124
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

824.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18958-57-1
Record name MolPort-035-785-124
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.